![molecular formula C13H9ClF2N2O4 B2911054 1-{[5-Chloro-2-(difluoromethoxy)phenyl]methyl}-5-nitro-1,2-dihydropyridin-2-one CAS No. 1241307-74-3](/img/structure/B2911054.png)
1-{[5-Chloro-2-(difluoromethoxy)phenyl]methyl}-5-nitro-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[5-Chloro-2-(difluoromethoxy)phenyl]methyl}-5-nitro-1,2-dihydropyridin-2-one, commonly referred to as 5-CDFM-NDP, is a nitro-containing heterocyclic compound used in a variety of scientific research applications. The compound is synthesized through a two-step process involving the reaction of 5-chloro-2-(difluoromethoxy)phenylmethanol with nitromethane. 5-CDFM-NDP has been shown to have a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments.
Applications De Recherche Scientifique
5-CDFM-NDP has been used in a variety of scientific research applications, including drug discovery, medicinal chemistry, and chemical biology. The compound has been used as a tool to study the structure-activity relationships of nitro-containing heterocyclic compounds, as well as to investigate the effects of nitro-containing compounds on biological systems. In addition, 5-CDFM-NDP has been used to study the effects of nitro-containing compounds on the regulation of gene expression, as well as to study the pharmacological effects of nitro-containing compounds.
Mécanisme D'action
The mechanism of action of 5-CDFM-NDP is not fully understood. However, it is believed to act as an inhibitor of the enzyme nitric oxide synthase (NOS), which is involved in the production of nitric oxide (NO). The inhibition of NOS by 5-CDFM-NDP is believed to lead to the production of reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage. In addition, 5-CDFM-NDP is believed to interact with other proteins and enzymes, such as those involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CDFM-NDP are not fully understood. However, the compound has been shown to have a variety of effects on biological systems, including the inhibition of NOS, the regulation of gene expression, and the modulation of cell signaling pathways. In addition, 5-CDFM-NDP has been shown to have anti-inflammatory, anti-proliferative, and anti-tumorigenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-CDFM-NDP in laboratory experiments has a number of advantages. The compound is relatively stable and can be easily synthesized in a two-step process. In addition, the compound is relatively non-toxic and has a low potential for bioaccumulation. However, there are also a number of limitations to the use of 5-CDFM-NDP in laboratory experiments. The compound is not water-soluble, which can make it difficult to dissolve and disperse in aqueous solutions. In addition, the compound can be degraded by light, which can limit its shelf life.
Orientations Futures
There are a number of potential future directions for research involving 5-CDFM-NDP. One potential direction is to further investigate the biochemical and physiological effects of the compound. This could include exploring the effects of the compound on other proteins and enzymes, as well as investigating the effects of the compound on other biological systems. In addition, further research could be conducted on the synthesis of 5-CDFM-NDP and the development of new synthesis methods. Finally, further research could be conducted on the use of 5-CDFM-NDP in drug discovery and medicinal chemistry.
Méthodes De Synthèse
The synthesis of 5-CDFM-NDP involves a two-step process. The first step involves the reaction of 5-chloro-2-(difluoromethoxy)phenylmethanol with nitromethane in the presence of a catalyst, such as potassium carbonate, to form 5-chloro-2-(difluoromethoxy)phenylmethyl nitrate. The second step involves the reduction of the nitrate to 5-CDFM-NDP using a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride. The reaction is typically carried out in an inert atmosphere, such as argon or nitrogen, to prevent oxidation of the product.
Propriétés
IUPAC Name |
1-[[5-chloro-2-(difluoromethoxy)phenyl]methyl]-5-nitropyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O4/c14-9-1-3-11(22-13(15)16)8(5-9)6-17-7-10(18(20)21)2-4-12(17)19/h1-5,7,13H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIASUIZAFMLSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CN2C=C(C=CC2=O)[N+](=O)[O-])OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(4-chlorobenzyl)-8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2910971.png)
![N-(5-chloro-2-methoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2910975.png)

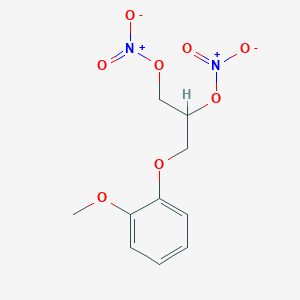
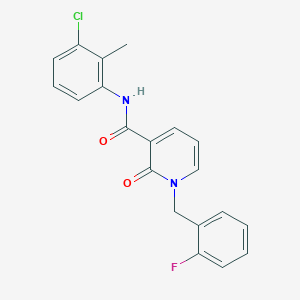
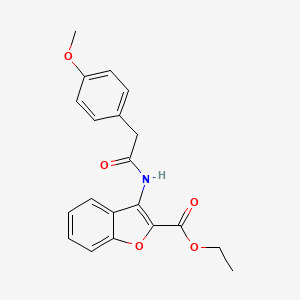
![(2Z)-2-[(4-methoxy-2-nitrophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2910985.png)

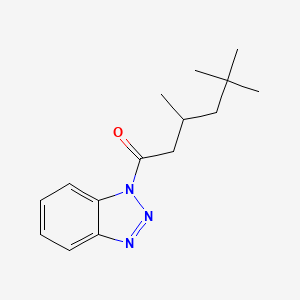
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2910989.png)
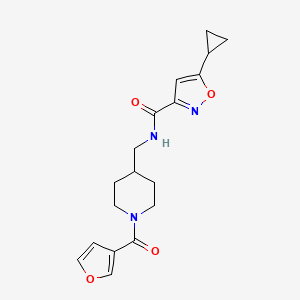

![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2910992.png)
![3-(1,3-benzodioxol-5-yl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2910994.png)
